molecular formula C5H4N4S B1298305 [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol CAS No. 58826-44-1

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol

Katalognummer: B1298305
CAS-Nummer: 58826-44-1
Molekulargewicht: 152.18 g/mol
InChI-Schlüssel: TUVINVFBKZSHGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring with a thiol group at the 6th position

Wissenschaftliche Forschungsanwendungen

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol has several scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the activity of PARP-1 and EGFR, thereby disrupting DNA repair and cell proliferation . The compound’s interaction with these targets has been confirmed through molecular docking studies .

Biochemical Pathways

The inhibition of PARP-1 and EGFR by this compound affects multiple biochemical pathways. It disrupts the DNA repair pathway, leading to the accumulation of DNA damage . It also interferes with the EGFR signaling pathway, which can affect cell proliferation, migration, and survival .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Zukünftige Richtungen

Research on the development of BRD4 inhibitors using “[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol” is actively being conducted . It is also being explored as a building block in the synthesis of new low-sensitivity high-energy materials .

Biochemische Analyse

Biochemical Properties

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various downstream effects, such as reduced hydrolysis of acetylcholine by cholinesterase, which is significant in the context of neurodegenerative diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for instance, this compound disrupts tubulin polymerization, leading to impaired cell division and ultimately cell death . Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on microtubules, inhibiting tubulin polymerization . This binding disrupts the microtubule dynamics essential for cell division. Furthermore, this compound can inhibit specific enzymes by forming stable complexes with their active sites, leading to a decrease in enzyme activity. These interactions can result in altered gene expression, particularly genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its biotransformation. The metabolites of this compound can further interact with various biomolecules, potentially leading to secondary pharmacological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with microtubules and enzymes . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins. The localization is influenced by specific targeting signals and post-translational modifications that direct the compound to its sites of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazolopyridazine ring system. The thiol group can be introduced by subsequent reaction with thiourea under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine
  • [1,2,4]Triazolo[4,3-a]pyrazine
  • [1,2,3]Triazolo[4,5-b]pyridazine

Uniqueness

[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazole and pyridazine rings also provides a versatile scaffold for the development of new compounds with diverse pharmacological properties .

Eigenschaften

IUPAC Name

5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVINVFBKZSHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359009
Record name STK741258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-44-1
Record name STK741258
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.